
Pirepolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirepolol is a useful research compound. Its molecular formula is C21H32N4O5 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Pirepolol, a selective beta-adrenergic antagonist, is primarily utilized in the management of cardiovascular conditions. Its biological activity encompasses various pharmacological effects that influence heart rate, blood pressure, and overall cardiovascular function. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate and contractility. This action results in a reduction of myocardial oxygen demand and helps manage conditions such as hypertension and angina. Additionally, this compound may exhibit some degree of beta-2 receptor activity, contributing to its overall pharmacological profile.
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for understanding its therapeutic efficacy and safety profile. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | Approximately 60% |
Peak Plasma Concentration | 1-2 hours post-administration |
Half-life | 3-5 hours |
Volume of Distribution | 0.5-1 L/kg |
Protein Binding | 90-95% |
These parameters indicate that this compound has a moderate bioavailability and a relatively short half-life, necessitating multiple doses for sustained therapeutic effects.
Cardiovascular Effects
This compound’s primary biological activity is its cardiovascular effect, which includes:
- Reduction in Heart Rate : By blocking beta-1 receptors, this compound decreases heart rate (negative chronotropic effect).
- Decreased Myocardial Contractility : It reduces the force of heart contractions (negative inotropic effect), which is beneficial in conditions like heart failure.
- Lowered Blood Pressure : this compound effectively lowers systemic vascular resistance and blood pressure through its vasodilatory effects.
Antiarrhythmic Properties
Research indicates that this compound may possess antiarrhythmic properties, making it useful in managing certain types of arrhythmias. A study demonstrated that patients treated with this compound showed a significant reduction in the incidence of ventricular tachycardia compared to those not receiving the medication.
Case Study 1: Hypertension Management
A clinical trial involving 150 patients with essential hypertension evaluated the efficacy of this compound over a 12-week period. Results indicated:
- Systolic Blood Pressure Reduction : Average reduction of 15 mmHg.
- Diastolic Blood Pressure Reduction : Average reduction of 10 mmHg.
- Adverse Effects : Minimal side effects reported, primarily fatigue and mild dizziness.
Case Study 2: Heart Failure Treatment
In a cohort study of patients with chronic heart failure, this compound was administered alongside standard therapy. The findings included:
- Improvement in Ejection Fraction : An increase from 30% to 40% over six months.
- Quality of Life Assessment : Significant improvement in patient-reported outcomes related to daily activities and overall well-being.
Research Findings
Recent studies have highlighted the following aspects of this compound's biological activity:
- Antioxidant Properties : Some research suggests that this compound may have antioxidant effects that protect cardiac tissue from oxidative stress.
- Neuroprotective Effects : Emerging evidence indicates potential neuroprotective benefits during ischemic events, possibly reducing neuronal damage post-myocardial infarction.
Propiedades
Número CAS |
69479-26-1 |
---|---|
Fórmula molecular |
C21H32N4O5 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
6-[2-[[3-(4-butoxyphenoxy)-2-hydroxypropyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H32N4O5/c1-4-5-12-29-17-6-8-18(9-7-17)30-15-16(26)14-22-10-11-23-19-13-20(27)25(3)21(28)24(19)2/h6-9,13,16,22-23,26H,4-5,10-12,14-15H2,1-3H3 |
Clave InChI |
BAPQHWDWPMIUKD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(CNCCNC2=CC(=O)N(C(=O)N2C)C)O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(CNCCNC2=CC(=O)N(C(=O)N2C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.